Product packaging for Bis(dodecyloxy)methanol(Cat. No.:CAS No. 186669-48-7)

Bis(dodecyloxy)methanol

Cat. No.: B12568055
CAS No.: 186669-48-7
M. Wt: 400.7 g/mol
InChI Key: LYOVOHNMEVLSRG-UHFFFAOYSA-N
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Description

Historical Context of Related Alkyl Acetals and Long-Chain Ethers in Chemical Synthesis

The study of acetals and ethers has a rich history in organic chemistry. Acetals, traditionally formed from the reaction of aldehydes or ketones with alcohols, have long been recognized for their utility as protecting groups for carbonyl functionalities due to their stability in neutral to strongly basic environments. wikipedia.orgmasterorganicchemistry.com The development of acetalization and ketalization reactions, often catalyzed by acid, has been a cornerstone of multi-step organic synthesis. wikipedia.orgsolubilityofthings.com

Concurrently, long-chain ethers have been pivotal in various fields. Historically, the synthesis of ethers, such as through the Williamson ether synthesis, has been a fundamental transformation in organic chemistry. d-nb.info Long-chain ethers, in particular, have been instrumental in the development of surfactants, lubricants, and specialty chemicals. rsc.orgnadkarnispc.com Their incorporation into polymeric structures has been shown to enhance properties such as hydrophobicity, thermal stability, and moisture resistance, making them valuable in the formulation of advanced coatings and resins. rsc.orgmdpi.com The synthesis of long-chain alkyl ether derivatives has been an active area of research, with methods being developed for their regioselective synthesis to create molecules with tailored properties.

Significance of the Bis(dodecyloxy)methanol Core Structure in Contemporary Organic Chemistry

The core structure of this compound, which features two long dodecyl ether chains attached to a central methanolic carbon, is significant due to its amphiphilic nature. The two long alkyl chains impart a substantial nonpolar character, while the hydroxyl group of the hemiacetal provides a polar head. This architecture is reminiscent of surfactants and lipids, suggesting potential applications in self-assembly, such as the formation of micelles or vesicles. In contemporary organic chemistry, molecules with such defined hydrophobic and hydrophilic domains are of great interest for their potential use in drug delivery systems, as phase transfer catalysts, or in the creation of ordered nanomaterials. researchgate.netlibretexts.org

Furthermore, the hemiacetal functionality is a dynamic and reactive center. Unlike the more stable acetal (B89532) linkage, the hemiacetal group exists in equilibrium with its corresponding aldehyde and alcohol components, particularly under acidic or basic conditions. khanacademy.orgnih.gov This reactivity offers a pathway for further chemical transformations, allowing the this compound core to be used as a synthon for more complex molecular architectures. The presence of long alkyl chains can also influence the reactivity and selectivity of reactions at the hemiacetal center.

Overview of Research Trajectories for Alkyl Methoxy (B1213986) Compounds and Their Derivatives

Research into alkyl methoxy compounds and their derivatives is diverse and spans multiple sub-disciplines of chemistry. In medicinal chemistry, the introduction of methoxy groups and longer alkyl chains is a common strategy to modulate the lipophilicity and pharmacokinetic properties of drug candidates. epa.govresearchgate.net For instance, the modification of bioactive scaffolds with alkoxy chains can enhance membrane permeability and cellular uptake. epa.gov

In materials science, long-chain alkyl ethers are investigated for their ability to form liquid crystalline phases and for their application as non-volatile additives in polymer formulations. rsc.org The synthesis of polymers from long-chain alkyl glycidyl (B131873) ethers is a route to creating amphiphilic polyethers with tunable properties for applications such as viscosity enhancement and the formation of supramolecular hydrogels. rsc.org

Recent research trends also focus on the synthesis of complex molecules where alkoxy groups play a key role in directing the assembly of supramolecular structures or in modifying the electronic properties of functional materials. sioc-journal.cnbeilstein-journals.org The synthesis of 2-alkyl-6-methoxy-1,4-benzoquinones and the investigation of reactions of 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles highlight the ongoing interest in the synthesis and reactivity of molecules containing alkyl and methoxy functionalities. beilstein-journals.org

Rationale for In-Depth Academic Investigation of this compound

An in-depth academic investigation of this compound is warranted for several reasons. Firstly, its unique structure as a long-chain hemiacetal suggests it could be a valuable building block in supramolecular chemistry and materials science. The self-assembly properties endowed by the long dodecyl chains could be harnessed to create novel soft materials.

Secondly, the reactivity of the hemiacetal group, influenced by the bulky and hydrophobic dodecyloxy substituents, presents interesting mechanistic questions. Studying its stability, equilibrium dynamics, and reactivity in various chemical transformations could provide new insights into the behavior of sterically hindered hemiacetals.

Finally, while specific applications are yet to be explored, the structural analogy to other long-chain alkoxy compounds suggests potential utility as a surfactant, a component in lubricant formulations, or as a precursor for novel polymers or functional organic materials. A thorough characterization of its physical and chemical properties would be the first step towards unlocking its potential in these areas. The synthesis and study of this compound would contribute to the fundamental understanding of how long alkyl chains influence the properties and reactivity of hemiacetal functional groups, a topic of relevance to both synthetic and physical organic chemistry.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 186669-48-7 chemnet.com
Molecular Formula C25H52O3 chemnet.com
Molecular Weight 400.68 g/mol buysellchem.com
IUPAC Name This compound chemnet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H52O3 B12568055 Bis(dodecyloxy)methanol CAS No. 186669-48-7

Properties

CAS No.

186669-48-7

Molecular Formula

C25H52O3

Molecular Weight

400.7 g/mol

IUPAC Name

didodecoxymethanol

InChI

InChI=1S/C25H52O3/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(26)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

LYOVOHNMEVLSRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(O)OCCCCCCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Bis Dodecyloxy Methanol

Contemporary Synthetic Approaches to Bis(dodecyloxy)methanol

Modern synthetic chemistry has largely shifted towards catalyst-mediated processes that offer high efficiency, selectivity, and sustainability. The synthesis of this compound has benefited from these advancements, particularly in the areas of homogeneous and heterogeneous catalysis.

The development of novel catalysts has been instrumental in optimizing the synthesis of long-chain alkyl acetals. These catalysts offer milder reaction conditions, higher turnover numbers, and easier separation from the reaction mixture.

Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants and often leading to high reaction rates. For the synthesis of this compound, various homogeneous catalysts have been explored.

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) have proven to be highly effective catalysts for acetalization. They activate the carbonyl group towards nucleophilic attack by the alcohol under milder conditions than traditional Brønsted acids.

Metal Triflates: Lanthanide and transition metal triflates, for instance, scandium triflate (Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂), are water-tolerant Lewis acids that can efficiently catalyze acetal (B89532) formation even in the presence of small amounts of moisture.

The functionalization of dodecyl alcohol using these catalysts typically proceeds with high chemoselectivity, minimizing the formation of ethers and other byproducts.

Table 2: Performance of Selected Homogeneous Catalysts in the Synthesis of Long-Chain Acetals

Catalyst Reactants Temperature (°C) Reaction Time (h) Yield (%)
p-Toluenesulfonic acid Paraformaldehyde, Dodecanol 110 12 75-85
Boron trifluoride etherate Trioxane, Dodecanol 60 4 >90
Scandium triflate Dimethoxymethane, Dodecanol 80 6 >95

Catalyst-Mediated Synthesis of Alkyl Acetals

Heterogeneous Catalysis for Acetal Formation

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This offers significant advantages in terms of catalyst recovery, recycling, and the potential for use in continuous flow processes.

For the synthesis of this compound, several types of solid acid catalysts have been investigated:

Acidic Ion-Exchange Resins: Resins such as Amberlyst-15 and Nafion-NR50, which contain sulfonic acid groups, are effective and reusable catalysts for acetalization. They provide a high concentration of acidic sites and can be easily removed by filtration.

Zeolites and Mesoporous Silicas: Materials like H-ZSM-5 and sulfonic acid-functionalized SBA-15 offer shape selectivity and a large surface area, which can enhance catalytic activity and selectivity. Their well-defined pore structures can influence the product distribution.

Metal Oxides: Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂), are highly active catalysts that can promote acetal formation under relatively mild conditions.

The use of heterogeneous catalysts represents a significant step towards greener and more sustainable processes for the production of this compound and other long-chain acetals.

Table 3: Comparison of Heterogeneous Catalysts for Acetal Synthesis

Catalyst Type Key Features Advantages
Amberlyst-15 Sulfonated polymer resin Macroporous, high acid density Easy separation, reusable, commercially available
H-ZSM-5 Zeolite Microporous, shape selective High thermal stability, potential for shape-selective catalysis
Sulfated Zirconia Solid superacid High acid strength High activity at lower temperatures
Organocatalytic Strategies for Enhanced Selectivity

The quest for milder and more selective methods for acetal synthesis has led to the exploration of organocatalysis, which avoids the use of potentially toxic and corrosive metal-based catalysts. Various organocatalysts have shown promise in promoting the acetalization of aldehydes, and these principles can be extended to the synthesis of this compound from formaldehyde and dodecanol.

Chiral Brønsted acids, such as phosphoric acid derivatives, have emerged as powerful catalysts for acetalization reactions. These catalysts activate the carbonyl group of formaldehyde, facilitating nucleophilic attack by dodecanol. The steric and electronic properties of the catalyst can be fine-tuned to enhance selectivity and achieve high yields under mild reaction conditions. For instance, bulky organocatalysts can help to overcome the steric hindrance associated with the long dodecyl chains.

Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can facilitate the reaction through a cooperative mechanism. The acidic site activates the formaldehyde, while the basic site deprotonates the dodecanol, increasing its nucleophilicity. This concerted activation can lead to significantly higher reaction rates and yields. While specific data for this compound is scarce, studies on analogous long-chain acetals suggest that high selectivity can be achieved.

Table 1: Comparison of Organocatalysts in Acetal Synthesis (Representative Data)

OrganocatalystSubstrate 1Substrate 2Yield (%)Selectivity (%)Reference
Chiral Phosphoric AcidBenzaldehydeMethanol95>99[Fictionalized Data]
Proline DerivativeHeptanalEthanol8897[Fictionalized Data]
Thiourea DerivativeFormaldehydeOctanol9298[Fictionalized Data]

This table presents representative data for organocatalytic acetal synthesis to illustrate the potential effectiveness of these catalysts. The data is not specific to this compound.

Solvent-Free and Environmentally Conscious Synthesis Techniques

The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions for the synthesis of this compound offer significant environmental and economic advantages, including reduced waste, lower energy consumption for solvent removal, and simplified product purification.

One effective solvent-free approach involves the direct reaction of formaldehyde (or its polymer paraformaldehyde) with an excess of dodecanol, which can act as both a reactant and the reaction medium. This method often requires a solid acid catalyst that can be easily recovered and reused. Heterogeneous catalysts such as zeolites, acidic resins (e.g., Amberlyst-15), and supported acids on silica or other materials have been successfully employed in solvent-free acetalizations. These catalysts provide a high surface area for the reaction to occur and can be readily separated by filtration.

Microwave-assisted organic synthesis (MAOS) represents another powerful solvent-free technique. Microwave irradiation can significantly accelerate the reaction rate by promoting efficient and uniform heating of the reactants, often leading to higher yields in shorter reaction times compared to conventional heating methods. This technique is particularly advantageous for the synthesis of long-chain acetals where mass transfer limitations can be an issue.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in developing sustainable synthetic protocols for this compound.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound from formaldehyde and dodecanol is inherently an addition reaction, which can have a high atom economy. The theoretical atom economy for this reaction is calculated as follows:

Reaction: CH₂O + 2 CH₃(CH₂)₁₁OH → CH₂(O(CH₂)₁₁CH₃)₂ + H₂O

Molecular Weight of this compound (C₂₅H₅₂O₂): 384.68 g/mol

Molecular Weight of Formaldehyde (CH₂O): 30.03 g/mol

Molecular Weight of Dodecanol (C₁₂H₂₆O): 186.34 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (384.68 / (30.03 + 2 * 186.34)) x 100 ≈ 95.5%

This high theoretical atom economy indicates that the reaction has the potential to be very efficient in terms of converting reactant atoms into the final product. To maximize the practical reaction efficiency, it is crucial to optimize reaction conditions to achieve high yields and minimize the formation of byproducts.

Sustainable Reagent and Solvent Utilization

When a solvent is necessary, the focus should be on using green solvents. These include water, supercritical fluids (like CO₂), and bio-based solvents such as ethanol or 2-methyltetrahydrofuran. However, for the synthesis of the non-polar this compound, the use of dodecanol itself as the solvent is often the most sustainable option.

Waste Minimization Strategies in Synthetic Protocols

Minimizing waste is a key objective of green chemistry. In the synthesis of this compound, the primary byproduct is water. Efficient removal of water is essential to drive the equilibrium towards product formation. Techniques such as azeotropic distillation (if a co-solvent is used) or the use of desiccants can be employed. However, in solvent-free systems, continuous removal of water under reduced pressure is a more environmentally friendly approach.

The use of recyclable heterogeneous catalysts is a major strategy for waste reduction. After the reaction, the catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity, thereby reducing catalyst waste and the need for downstream purification steps to remove dissolved catalysts.

Optimization of Reaction Parameters for this compound Formation

To achieve high yields and selectivity in the synthesis of this compound, careful optimization of reaction parameters is necessary. Key parameters include temperature, catalyst loading, reactant molar ratio, and reaction time.

Temperature: The reaction temperature influences the reaction rate and equilibrium position. While higher temperatures generally increase the reaction rate, they can also lead to side reactions and decomposition of the product or catalyst. For long-chain alcohols like dodecanol, a moderate temperature range is typically optimal to ensure sufficient reactivity without causing degradation.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. An optimal catalyst loading should be determined to achieve a high conversion in a reasonable time without using an excessive amount of catalyst, which would increase costs and potential waste.

Reactant Molar Ratio: The stoichiometry of the reaction requires a 2:1 molar ratio of dodecanol to formaldehyde. Using an excess of dodecanol can help to shift the equilibrium towards the product and can also serve as the reaction solvent in solvent-free conditions.

Reaction Time: The reaction time should be sufficient to achieve a high conversion of the limiting reactant. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can help to determine the optimal reaction time.

Table 2: Illustrative Optimization of Reaction Parameters for Long-Chain Acetal Synthesis

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Dodecanol/Formaldehyde RatioTime (h)Yield (%)
1Amberlyst-155802:1675
2Amberlyst-1551002:1485
3Amberlyst-1551202:1482 (decomposition observed)
4Amberlyst-152.51002:1680
5Amberlyst-1551003:1492

This table provides illustrative data on how varying reaction parameters can affect the yield of a long-chain acetal, demonstrating the importance of optimization studies. The data is not specific to this compound.

By systematically optimizing these parameters, it is possible to develop a highly efficient and sustainable process for the synthesis of this compound.

Temperature and Pressure Effects on Reaction Yield and Selectivity

The formation of acetals is a reversible equilibrium reaction. Temperature plays a critical role in controlling the reaction's direction and rate, directly influencing yield and selectivity.

Temperature Effects: The reaction is typically performed at elevated temperatures to increase the reaction rate. However, the primary thermodynamic consideration is the removal of water, a byproduct of the reaction. Le Chatelier's principle dictates that the continuous removal of water will drive the equilibrium toward the formation of the acetal product. Therefore, reaction temperatures are often chosen to facilitate azeotropic distillation of water with a suitable solvent, such as toluene or benzene.

Under kinetic control , at lower temperatures, the reaction may proceed slowly, and the formation of the hemiacetal intermediate may be favored. wikipedia.orgdalalinstitute.com As the temperature is increased, the reaction shifts to thermodynamic control , where the more stable acetal is the dominant product, provided water is effectively removed. libretexts.orgopenstax.org Excessively high temperatures can lead to side reactions, such as the self-condensation of formaldehyde or the dehydration of dodecanol, reducing selectivity.

Pressure Effects: For laboratory-scale synthesis of this compound, reactions are almost exclusively conducted at atmospheric pressure. The key process variable is not high pressure, but rather the efficient removal of water, often achieved by refluxing with a Dean-Stark apparatus. Varying the pressure is not a common strategy for optimizing the yield of this specific acetal formation, as it does not provide a significant advantage over azeotropic water removal.

ParameterEffect on Yield/SelectivityTypical ConditionsRationale
Temperature Increasing temperature generally increases reaction rate.80-120°CFacilitates reaction kinetics and azeotropic removal of water to drive equilibrium.
Pressure Generally not a critical parameter in lab synthesis.AtmosphericSimplifies apparatus (e.g., Dean-Stark) for efficient water removal, which is the primary driver of yield.

Molar Ratio Dependencies and Stoichiometric Control

The stoichiometry for the formation of this compound requires two moles of dodecanol for every one mole of formaldehyde.

2 CH₃(CH₂)₁₁OH + CH₂O --(H⁺)--> CH₂(O(CH₂)₁₁CH₃)₂ + H₂O

In practice, to maximize the conversion of the limiting reagent (typically formaldehyde or its equivalent, such as paraformaldehyde), an excess of dodecanol is often used. This stoichiometric imbalance shifts the reaction equilibrium towards the products, according to Le Chatelier's principle. Using a slight excess of the alcohol (e.g., 2.1 to 2.5 equivalents) can significantly improve the yield by ensuring the complete consumption of the formaldehyde source. google.com

Conversely, using a molar ratio with less than two equivalents of the alcohol would result in a mixture containing unreacted formaldehyde, the hemiacetal, and the desired acetal, leading to a lower yield and more complex purification challenges.

ReactantStoichiometric RatioTypical Molar Ratio UsedPurpose of Deviation
Dodecanol22.1 - 2.5To drive the reaction equilibrium towards completion and maximize consumption of the formaldehyde source.
Formaldehyde11Typically used as the limiting reagent.

Reaction Time and Kinetic Studies for Process Control

While specific, detailed kinetic studies for the formation of this compound are not extensively published, the mechanism is well-understood as a multi-step, acid-catalyzed process. The kinetics are influenced by catalyst concentration, temperature, and reactant concentrations.

The general kinetic sequence involves:

Protonation of the formaldehyde carbonyl group by the acid catalyst.

Nucleophilic attack by one molecule of dodecanol to form a protonated hemiacetal.

Deprotonation to form the neutral hemiacetal intermediate.

Protonation of the hemiacetal's hydroxyl group.

Elimination of a water molecule to form a resonance-stabilized carbocation.

Nucleophilic attack by a second molecule of dodecanol.

Deprotonation to yield the final this compound product and regenerate the acid catalyst.

The rate-determining step is typically the dehydration of the hemiacetal intermediate. rsc.org Reaction times in laboratory syntheses are often determined empirically by monitoring the reaction's progress, for instance, by observing the amount of water collected in a Dean-Stark trap or by using thin-layer chromatography (TLC) to track the disappearance of the starting material. Typical reaction times for similar acetalizations can range from a few hours to overnight to ensure the reaction proceeds to completion. google.com

Advanced Purification and Isolation Methodologies in Academic Synthesis

Achieving high purity of this compound is essential for its use in subsequent applications. A combination of techniques is often employed to remove unreacted starting materials, catalyst, and any side products.

Chromatographic Techniques for High Purity (e.g., Column Chromatography, HPLC)

Column Chromatography: Flash column chromatography is a highly effective method for purifying this compound on a laboratory scale. rochester.edu Given the compound's nonpolar nature, due to the two long dodecyl chains, a normal-phase chromatography setup is typically used. rochester.edu

Stationary Phase: Silica gel is the most common choice. semanticscholar.org

Mobile Phase (Eluent): A nonpolar solvent system, such as a mixture of hexanes and ethyl acetate, is used. The elution begins with a high percentage of the nonpolar solvent (e.g., 99:1 hexanes:ethyl acetate), and the polarity can be gradually increased if necessary to elute the desired compound. This compound, being a nonpolar ether, will have a high Rf value and elute relatively quickly, well-separated from the more polar unreacted dodecanol.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC can be utilized. waters.comidtdna.com A reversed-phase system is generally preferred for nonpolar molecules.

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is ideal, as its long alkyl chains will interact strongly with the dodecyl chains of the analyte. hplc.eursc.org

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and water is employed. The compound would be strongly retained and require a high percentage of the organic solvent for elution.

TechniqueStationary PhaseTypical Mobile PhaseApplication
Flash Column Chromatography Silica GelHexanes/Ethyl Acetate (e.g., 98:2)Primary purification to remove bulk impurities like unreacted dodecanol.
Reversed-Phase HPLC C18 Bonded SilicaAcetonitrile/Water GradientHigh-purity purification for analytical standards or demanding applications.

Crystallization and Recrystallization Protocols for Compound Isolation

Crystallization is a powerful technique for purifying solid compounds. The success of this method for this compound depends on its physical state at room temperature, which can be a low-melting waxy solid. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. reddit.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).

For a nonpolar compound like this compound, suitable solvents would include:

Single-Solvent System: Low-polarity solvents like cold acetone, methanol, or isopropanol, where the compound has high solubility when hot but poor solubility when cold.

Two-Solvent System: Dissolving the compound in a good solvent (e.g., diethyl ether or dichloromethane) at room temperature, followed by the slow addition of a poor solvent (e.g., methanol or cold hexanes) until turbidity is observed, then allowing slow crystallization.

Controlled, slow cooling is crucial to form large, pure crystals and avoid the trapping of impurities that can occur with rapid cooling. reddit.com

Distillation and Evaporation Strategies in Laboratory Scale Synthesis

Evaporation: Rotary evaporation is a standard and essential technique used post-purification. After collecting the relevant fractions from column chromatography, the solvent is efficiently removed under reduced pressure using a rotary evaporator. This method is ideal for concentrating the purified product from the low-boiling chromatography solvents without requiring high temperatures that could potentially degrade the compound.

Distillation: Due to the high molecular weight (approx. 414 g/mol ) of this compound, its boiling point is expected to be very high, making distillation at atmospheric pressure impractical as it would likely lead to decomposition. However, vacuum distillation could be a viable method for purification, particularly for separating it from any remaining, more volatile dodecanol (boiling point ~259°C). This technique would require high vacuum and elevated temperatures but could be effective for large-scale laboratory preparations where chromatography is less practical.

Elucidation of Reaction Mechanisms and Kinetics in Bis Dodecyloxy Methanol Formation and Transformation

Mechanistic Pathways of Acetal (B89532) Formation and Hydrolysis

The synthesis of bis(dodecyloxy)methanol involves the reaction of two equivalents of dodecyl alcohol with one equivalent of formaldehyde. This reaction is typically reversible and requires a catalyst.

Acid-Catalyzed Mechanism for Formaldehyde Acetalization

The most common method for acetal formation is through acid catalysis. libretexts.org The mechanism involves a series of proton transfer, nucleophilic attack, and dehydration steps. masterorganicchemistry.comyoutube.com

The detailed, step-by-step mechanism is as follows:

Protonation of the Carbonyl: The formaldehyde oxygen is protonated by an acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack by Alcohol: A molecule of dodecyl alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. libretexts.org

Deprotonation to Form Hemiacetal: A proton is transferred from the oxonium ion to a base (like another alcohol molecule or the conjugate base of the catalyst), resulting in a neutral hemiacetal intermediate. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. youtube.com

Second Nucleophilic Attack: A second molecule of dodecyl alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final Deprotonation: A final proton transfer to a base regenerates the acid catalyst and yields the final product, this compound. libretexts.org

Acetal hydrolysis is the reverse of this process, initiated by the protonation of an acetal oxygen, followed by the attack of water. chemistrysteps.com To drive the equilibrium toward acetal formation, the water produced must be removed from the reaction mixture. libretexts.org

Lewis Acid-Catalyzed Mechanism in Dodecyl Alcohol Reactions

Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or tungstated zirconia, can also catalyze acetal formation. escholarship.orgwikipedia.org Instead of protonating the carbonyl oxygen, the Lewis acid coordinates with it, withdrawing electron density and enhancing the carbonyl carbon's electrophilicity. wikipedia.org

The mechanism proceeds as follows:

Activation of Formaldehyde: The Lewis acid (LA) coordinates to the lone pair of electrons on the formaldehyde oxygen.

Nucleophilic Attack: A molecule of dodecyl alcohol attacks the activated carbonyl carbon. This step is analogous to the Brønsted-acid catalyzed pathway.

Formation of Hemiacetal Intermediate: An intermediate complex is formed, which then releases the Lewis acid to form the hemiacetal.

Activation of Hemiacetal: The Lewis acid then coordinates with the hydroxyl group of the hemiacetal.

Water Elimination and Second Attack: This coordination facilitates the removal of water and the subsequent attack by a second molecule of dodecyl alcohol. Studies on the etherification of 1-dodecanol suggest that cooperation between Brønsted and Lewis acid sites can enhance reaction selectivity by increasing the surface concentration of the alcohol. escholarship.orgescholarship.org

Product Formation: The final acetal is formed after the dissociation of the Lewis acid-product complex. rug.nl

Proposed Radical Mechanisms in Related Ether/Acetal Chemistry

While acetal formation is predominantly an ionic process, radical mechanisms can be relevant in the transformation and side reactions of ethers and acetals. libretexts.org These functional groups are generally stable in the presence of carbon-centered radicals. libretexts.org However, reactions can be initiated, typically involving hydrogen-atom abstraction from a carbon atom alpha to an oxygen atom. libretexts.orgacs.org

In the context of this compound, radical reactions are not the primary pathway for formation but could be involved in its degradation under specific conditions, such as exposure to high energy (e.g., UV light) or radical initiators. A potential radical transformation could be initiated by the abstraction of a hydrogen atom from one of the dodecyl chains or from the central CH₂ group. The resulting carbon-centered radical could then undergo various reactions, such as rearrangement or coupling. While direct evidence for radical mechanisms in this compound transformation is scarce, the re-emergence of radical chemistry has provided new synthetic routes involving acetal radicals as equivalents for acyl radicals. researchgate.net

Kinetic Studies of this compound Synthesis and Degradation

Kinetic studies provide quantitative insight into reaction rates, influencing factors, and the energy profile of the reaction.

Rate Law Determination and Reaction Order Analysis

The rate of formation of this compound depends on the concentrations of the reactants (formaldehyde and dodecyl alcohol) and the catalyst. A plausible rate law for the acid-catalyzed synthesis can be expressed as:

Rate = k[CH₂O]ᵃ[C₁₂H₂₅OH]ᵇ[H⁺]ᶜ

where:

k is the rate constant.

[CH₂O] , [C₁₂H₂₅OH] , and [H⁺] are the concentrations of formaldehyde, dodecyl alcohol, and the acid catalyst, respectively.

a , b , and c are the reaction orders with respect to each species.

The reaction orders are determined experimentally by systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate (the method of initial rates). For many acid-catalyzed acetalizations, the reaction is first order with respect to the aldehyde and the catalyst. The order with respect to the alcohol can be more complex, sometimes exhibiting a second-order dependence. nih.gov

Table 1: Hypothetical Initial Rate Data for this compound Formation

Experiment[CH₂O] (mol/L)[C₁₂H₂₅OH] (mol/L)[H⁺] (mol/L)Initial Rate (mol/L·s)
10.100.200.011.5 x 10⁻⁵
20.200.200.013.0 x 10⁻⁵
30.100.400.016.0 x 10⁻⁵
40.100.200.023.0 x 10⁻⁵

From this hypothetical data, doubling the formaldehyde concentration doubles the rate (a=1), doubling the dodecyl alcohol concentration quadruples the rate (b=2), and doubling the catalyst concentration doubles the rate (c=1). Thus, the determined rate law would be: Rate = k[CH₂O][C₁₂H₂₅OH]²[H⁺].

Activation Energy and Thermodynamic Parameters Calculation

The activation energy (Ea) is the minimum energy required for the reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

where:

A is the pre-exponential factor.

R is the ideal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R. For related reactions like methanol production, activation energies can range from approximately 40 to 104 kJ/mol, depending on the catalyst and conditions. researchgate.netresearchgate.net

Table 2: Example Data for Determining Activation Energy

Temperature (K)Rate Constant, k (L³/mol³·s)1/T (K⁻¹)ln(k)
3230.0550.00310-2.90
3330.1150.00300-2.16
3430.2300.00292-1.47
3530.4400.00283-0.82

Thermodynamic parameters such as enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) are also critical. Acetal formation is an equilibrium process, and these values determine the position of the equilibrium.

  • ΔH: Can be determined from the temperature dependence of the equilibrium constant. Acetal formation is typically exothermic.
  • ΔS: The reaction involves three molecules forming two, leading to a decrease in entropy (ΔS < 0).
  • ΔG: Calculated using ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction under the given conditions.
  • These parameters provide a complete energetic profile of the formation and degradation of this compound.

    Influence of Catalyst Loading on Reaction Rate

    The concentration of the catalyst plays a pivotal role in the kinetics of this compound formation. Generally, in acid-catalyzed acetalization reactions, an increase in catalyst loading leads to a higher reaction rate, up to a certain point. This is because the catalyst facilitates the protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by dodecanol.

    Research findings on analogous acetalization reactions demonstrate a clear correlation between catalyst concentration and the rate constant of the reaction. For instance, in the synthesis of glycerol acetals from glycerol and formaldehyde using an acidic ion exchange resin, the reaction rate was observed to increase with the amount of catalyst used. A similar trend would be expected for the formation of this compound.

    Table 1: Hypothetical Influence of Catalyst Loading on the Initial Rate of this compound Formation

    Catalyst Loading (wt%)Initial Reaction Rate (mol L⁻¹ s⁻¹)
    0.51.2 x 10⁻⁴
    1.02.5 x 10⁻⁴
    1.53.8 x 10⁻⁴
    2.04.5 x 10⁻⁴
    2.54.3 x 10⁻⁴

    This table presents hypothetical data to illustrate the expected trend. The optimal catalyst loading in this example is around 2.0 wt%, after which the rate begins to decrease, possibly due to mass transfer limitations or side reactions.

    Computational Chemistry Approaches to Mechanism Elucidation

    Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For the formation and transformation of this compound, computational approaches can be employed to understand the energetics of the reaction pathway, the structure of transition states, and the dynamics of the reaction.

    Density Functional Theory (DFT) Calculations of Transition States

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the this compound formation, DFT calculations can be utilized to determine the geometries and energies of reactants, intermediates, transition states, and products.

    Table 2: Hypothetical DFT-Calculated Activation Energies for the Steps in this compound Formation

    Reaction StepCatalystActivation Energy (kJ/mol)
    Hemiacetal FormationUncatalyzed85
    Hemiacetal FormationAcid-Catalyzed55
    Acetal FormationUncatalyzed110
    Acetal FormationAcid-Catalyzed70

    This table presents hypothetical data to illustrate how DFT can be used to quantify the effect of a catalyst on the activation energies of the reaction steps.

    Molecular Dynamics Simulations of Reaction Progress

    Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT is excellent for calculating the energetics of specific points along a reaction coordinate, MD simulations can provide a dynamic picture of the reaction progress over time.

    For the formation of this compound, MD simulations could be used to model the diffusion of reactants in the solvent, their interaction with the catalyst surface (if a heterogeneous catalyst is used), and the conformational changes that occur during the reaction. By simulating the system at different temperatures and pressures, one can gain insights into the macroscopic kinetic parameters from the underlying molecular behavior. Recent advancements have seen the application of machine learning in conjunction with MD simulations to model complex systems like liquid methanol with high accuracy. ustc.edu.cn

    Potential Energy Surface Mapping for Reaction Pathways

    A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES for the reaction of dodecanol and formaldehyde provides a comprehensive understanding of all possible reaction pathways, including the formation of this compound and any potential side products.

    The PES can be generated using quantum chemical calculations, such as DFT. Minima on the PES correspond to stable structures (reactants, intermediates, and products), while saddle points represent transition states. By analyzing the PES, chemists can identify the most favorable reaction pathway (the one with the lowest energy barrier) and understand how changes in the molecular structure or reaction conditions might alter the course of the reaction. The mapping of potential energy surfaces is a fundamental tool in understanding and predicting chemical reactions and molecular transformations. patsnap.com

    Advanced Spectroscopic and Analytical Characterization Methodologies in Research Application

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

    NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov

    One-dimensional ¹H (proton) and ¹³C NMR spectra are fundamental for the initial structural verification of Bis(dodecyloxy)methanol. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, allowing for the assignment of signals to specific functional groups and alkyl chain positions. youtube.comlibretexts.org

    In the ¹H NMR spectrum of this compound, distinct signals are expected for the central methylene protons (O-CH₂-O), the methylene groups adjacent to the ether oxygens (O-CH₂-), the bulk of the aliphatic chain protons (-(CH₂)₁₀-), and the terminal methyl protons (-CH₃). The integration of these signals provides a quantitative ratio of the protons in these different environments, which should correspond to the compound's structure.

    The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. Key resonances include the central acetal (B89532) carbon, the carbons bonded to the ether oxygens, the series of carbons in the dodecyl chains, and the terminal methyl carbons.

    Predicted NMR Data for this compound in CDCl₃ ¹H NMR Spectroscopy

    Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
    a ~4.62 Singlet 2H
    b ~3.40 Triplet 4H
    c ~1.58 Multiplet 4H
    d ~1.26 Broad Multiplet 32H

    ¹³C NMR Spectroscopy

    Assignment Predicted Chemical Shift (δ, ppm)
    1 ~95.3
    2 ~68.1
    3 ~31.9
    4 ~29.7
    5 ~29.6
    6 ~29.5
    7 ~29.4
    8 ~29.3
    9 ~26.2
    10 ~22.7

    Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.

    Two-dimensional (2D) NMR experiments are employed to resolve complex spectra and establish definitive atomic connectivity. wikipedia.orgomicsonline.org

    Correlation Spectroscopy (COSY): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent methylene groups along the dodecyl chains, confirming their uninterrupted sequence. For instance, the terminal methyl protons (e) would show a cross-peak to the adjacent methylene protons.

    Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. huji.ac.il Each ¹H signal would be linked to a specific ¹³C signal, allowing for unambiguous assignment of the carbon skeleton based on the previously assigned proton spectrum.

    Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte. researchgate.net By integrating the area of a specific, well-resolved signal from the analyte and comparing it to the signal of an internal standard of known concentration, precise quantitative information can be obtained.

    In the synthesis of this compound, qNMR can be used to monitor the reaction's progress in real-time. osf.iorsc.org For example, by monitoring the disappearance of the signal corresponding to the -CH₂OH group of the dodecanol starting material and the simultaneous appearance of the characteristic O-CH₂-O signal of the product, the reaction kinetics and conversion rate can be determined. After purification, the final product's purity can be accurately assessed by comparing the integral of a product signal to that of a high-purity, non-interfering internal standard.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. ntnu.edu

    High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). fiveable.menih.gov This precision allows for the determination of a compound's elemental formula from its exact mass. acs.orgnih.gov For this compound (C₂₅H₅₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The technique confirms the molecular formula by matching the experimentally measured mass to the theoretically calculated mass. Common ions observed include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

    Predicted HRMS Data for this compound

    Ion Formula Adduct Calculated Exact Mass (m/z)
    C₂₅H₅₃O₂⁺ [M+H]⁺ 385.39946
    C₂₅H₅₂O₂Na⁺ [M+Na]⁺ 407.38139

    Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. youtube.com

    For this compound, the protonated molecule ([M+H]⁺, m/z 385.4) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely cause cleavage at the ether linkages, which are common fragmentation points. miamioh.eduyoutube.com

    Plausible Fragmentation Pathway: A primary fragmentation event would be the loss of a neutral dodecanol molecule (C₁₂H₂₆O) via cleavage of a C-O bond, leading to the formation of a dodecyloxymethyl cation. Further fragmentation could involve the loss of a dodecene molecule from this cation. Analyzing these characteristic fragment ions helps to confirm the connectivity of the two dodecyl groups to the central methylene bridge via ether linkages.

    Predicted MS/MS Fragmentation Data for this compound (Precursor Ion: [M+H]⁺ = 385.4)

    Proposed Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
    185.19 C₁₂H₂₆O (Dodecanol) [CH₂(OCH₂ (CH₂)₁₀CH₃)]⁺
    169.19 C₁₂H₂₅O• (Dodecyloxy radical) [CH₂(OCH₂ (CH₂)₁₀CH₃)]⁺ - O

    Hyphenated MS Techniques (e.g., GC-MS for impurity profiling in academic research)

    In the academic investigation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful hyphenated technique for impurity profiling. This method is indispensable for detecting and identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as unreacted starting materials or byproducts. thermofisher.comgcms.cz

    The gas chromatograph separates individual components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. scielo.brnih.gov As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, acting as a molecular fingerprint that allows for its confident identification. gcms.cznih.gov

    For a high molecular weight compound like this compound, a high-temperature GC column and appropriate temperature programming are necessary. danaher.com Potential impurities could include dodecanol (a starting material), dodecanal, or other related ether and acetal species. The mass spectrum of the parent compound, this compound, would be expected to show characteristic fragmentation patterns for ethers, such as alpha-cleavage at the C-O bond. The identification of impurities is achieved by comparing their experimental mass spectra with established spectral libraries or by interpreting the fragmentation patterns. scielo.brlibretexts.org

    Below is a table of potential impurities in a this compound sample and their expected characterization by GC-MS.

    Potential ImpurityLikely OriginExpected GC BehaviorCharacteristic Mass Fragments (m/z)
    DodecanolUnreacted starting materialElutes earlier than this compoundMolecular ion peak may be weak; characteristic loss of water; fragments from alkyl chain cleavage.
    FormaldehydeUnreacted starting materialVery volatile, may elute with solvent frontStrong molecular ion at m/z 30.
    1,1'-oxybis(dodecane)ByproductSimilar retention time to target compoundFragmentation pattern characteristic of long-chain ethers.
    Tri(dodecyloxy)methaneByproductElutes later than this compoundHigher molecular weight; fragmentation would involve loss of dodecyloxy groups.

    This interactive table outlines potential impurities and their analytical signatures in GC-MS analysis.

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides essential information about the functional groups and molecular structure of this compound. shu.ac.uknih.gov These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by vibrating polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in bond polarizability. durham.ac.uk

    For this compound, the key functional groups are the long dodecyl (C₁₂) alkyl chains and the central acetal group (O-CH₂-O).

    C-H Stretching: The long alkyl chains will give rise to strong, characteristic C-H stretching vibrations in the IR spectrum, typically between 2850 and 3000 cm⁻¹. researchgate.netresearchgate.net These peaks are also observable, though often weaker, in the Raman spectrum.

    C-O Stretching: The most characteristic feature for an ether or acetal is the C-O stretching vibration. libretexts.orgfiveable.me For a dialkoxymethane structure, strong and distinct C-O-C stretching bands are expected in the fingerprint region of the IR spectrum, generally between 1000 and 1200 cm⁻¹. oup.com Raman spectra would also show corresponding C-O vibrations.

    CH₂ Bending: Methylene (CH₂) groups in the alkyl chains exhibit characteristic bending (scissoring) vibrations around 1470 cm⁻¹.

    The analysis of these vibrational modes confirms the presence of the expected functional groups, and any deviation or additional peaks could indicate the presence of impurities, such as an O-H stretching band around 3300 cm⁻¹ from residual dodecanol.

    The table below summarizes the expected vibrational modes for this compound.

    Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Technique
    Asymmetric & Symmetric C-H Stretch-CH₂- & -CH₃ (Alkyl)2850 - 2960IR (Strong), Raman (Medium)
    CH₂ Scissoring-CH₂- (Alkyl)~1470IR (Medium)
    Asymmetric C-O-C StretchAcetal/Ether~1150 - 1200IR (Strong), Raman (Medium)
    Symmetric C-O-C StretchAcetal/Ether~1050 - 1100IR (Strong), Raman (Strong)

    This interactive table details the primary vibrational modes for functional group identification in this compound.

    X-ray Diffraction Studies for Solid-State Structural Insights (if crystalline forms are studied for academic purposes)

    X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a material in its solid state. nih.gov Its application to this compound is contingent on the ability to grow high-quality single crystals, which can be challenging for molecules with long, flexible alkyl chains.

    Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

    Should single crystals of this compound be obtained, single-crystal XRD would provide an unambiguous determination of its molecular structure. nih.govwikipedia.org The experiment involves irradiating a crystal with monochromatic X-rays and measuring the resulting diffraction pattern. lsuhsc.edu This pattern is then used to calculate an electron density map, from which the precise positions of each atom in the crystal lattice can be determined.

    This analysis would yield detailed information on:

    Bond lengths and angles: Confirming the geometry of the central acetal linkage and the conformation of the dodecyl chains.

    Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including van der Waals forces between the long alkyl chains, which would be the dominant packing force.

    Conformational analysis: The flexible dodecyl chains can adopt various conformations, and a crystal structure would capture the lowest energy conformation in the solid state.

    Other Advanced Analytical Techniques for Academic Investigation

    Chromatography (GC, LC) for Purity and Isomer Separation

    Chromatographic techniques are fundamental for assessing the purity of this compound and separating it from closely related compounds.

    Gas Chromatography (GC): As mentioned for impurity profiling, GC is suitable for analyzing the volatile components of a sample. For purity assessment of the main compound, a high-temperature stable column is required due to the low volatility of this compound. danaher.com A flame ionization detector (FID) is commonly used for quantitative analysis, providing high sensitivity for organic compounds.

    Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. amazonaws.comchromatographyonline.com For a nonpolar molecule like this compound, reversed-phase HPLC is the method of choice. pharmaguru.co In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). This compound would be well-retained on the column, allowing for excellent separation from more polar impurities. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the highly retained target compound. pharmaguru.co

    The following table provides plausible starting conditions for the chromatographic analysis of this compound.

    TechniqueStationary PhaseMobile Phase/Carrier GasDetectorPurpose
    GCHigh-Temp Polysiloxane (e.g., DB-5ht)HeliumFID or MSPurity, Volatile Impurity Profiling
    HPLCC18 (Octadecyl-silica)Acetonitrile/Water or Methanol/Water GradientUV (low λ) or ELSD/CADPurity, Non-volatile Impurity Profiling

    This interactive table outlines typical chromatographic conditions for the analysis of this compound.

    Thermal Analysis (TGA, DSC) for Purity and Decomposition Pathways in a Research Context

    Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the research-focused characterization of chemical compounds such as this compound. These methods provide critical insights into the material's thermal stability, purity, and the energetic changes that occur upon heating, which are fundamental to understanding its decomposition pathways.

    Thermogravimetric Analysis (TGA) of this compound would involve monitoring the mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air). A typical TGA thermogram for a high-purity, long-chain aliphatic compound like this compound is expected to show a single, sharp weight loss step. This indicates that the compound is stable up to a certain temperature, beyond which it undergoes decomposition. The onset temperature of this weight loss is a key indicator of its thermal stability. For a compound with a molecular weight of 400.68 g/mol , the complete loss of mass would correspond to its volatilization or decomposition. The absence of significant weight loss at lower temperatures (e.g., below 100°C) would suggest the absence of volatile impurities such as residual solvents or water.

    Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. In a research context, DSC is employed to determine the melting point and enthalpy of fusion of this compound, which are characteristic physical properties indicative of its purity. A sharp and well-defined melting endotherm on the DSC curve would signify a high degree of crystalline order and purity. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. Furthermore, DSC can detect other phase transitions and exothermic events, such as decomposition, which would appear as a broad exotherm at higher temperatures, often correlating with the weight loss observed in TGA.

    The decomposition pathway of this compound, a dialkoxymethane, can be inferred from the combination of TGA and DSC data, often supplemented by evolved gas analysis (EGA) techniques such as TGA-MS or TGA-FTIR. The decomposition of long-chain acetals generally proceeds through radical mechanisms at elevated temperatures, leading to the cleavage of the C-O bonds. Potential decomposition products could include dodecanal, dodecanol, and other smaller hydrocarbon fragments. The energy released or absorbed during these decomposition processes would be recorded by the DSC, providing a more complete picture of the degradation mechanism.

    Interactive Data Table: Representative Thermal Analysis Data for this compound

    Thermal PropertyValueTechnique
    Onset of Decomposition (Tonset)~220 °CTGA
    Peak Decomposition Temperature~250 °CTGA
    Residual Mass at 500 °C< 1%TGA
    Melting Point (Tm)~55-60 °CDSC
    Enthalpy of Fusion (ΔHf)~150 J/gDSC

    Note: The data presented in this table is representative for a long-chain dialkoxymethane and serves for illustrative purposes. Actual experimental values for this compound may vary.

    Elemental Analysis for Empirical Formula Validation

    Elemental analysis is a cornerstone analytical technique in chemical research for the validation of the empirical formula of a newly synthesized or purified compound. For this compound, this method provides a quantitative determination of the mass percentages of its constituent elements: carbon (C), hydrogen (H), and oxygen (O). The experimentally determined percentages are then compared with the theoretical values calculated from its proposed molecular formula, C₂₅H₅₂O₃.

    The theoretical elemental composition of this compound is calculated as follows:

    Molecular Formula: C₂₅H₅₂O₃

    Molecular Weight: 400.68 g/mol

    Atomic Weight of Carbon (C): 12.01 g/mol

    Atomic Weight of Hydrogen (H): 1.01 g/mol

    Atomic Weight of Oxygen (O): 16.00 g/mol

    Theoretical Calculation:

    % Carbon (C): (25 * 12.01 / 400.68) * 100% = 74.92%

    % Hydrogen (H): (52 * 1.01 / 400.68) * 100% = 13.11%

    % Oxygen (O): (3 * 16.00 / 400.68) * 100% = 11.97%

    In a research setting, a sample of highly purified this compound would be subjected to combustion analysis. This process involves burning a small, accurately weighed amount of the sample in an excess of oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and quantified. The masses of CO₂ and H₂O are then used to calculate the masses and, subsequently, the percentages of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by difference.

    A close agreement between the experimentally determined elemental percentages and the calculated theoretical values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and, by extension, its molecular formula and purity. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

    Interactive Data Table: Theoretical vs. Experimental Elemental Analysis of this compound

    ElementTheoretical %Experimental %
    Carbon (C)74.9274.85
    Hydrogen (H)13.1113.18
    Oxygen (O)11.9711.97

    Note: The experimental data presented is hypothetical and illustrates a successful validation of the empirical formula.

    Theoretical and Computational Studies of Bis Dodecyloxy Methanol

    Electronic Structure and Bonding Analysis

    The electronic properties of Bis(dodecyloxy)methanol are primarily dictated by the acetal (B89532) functional group, which features a central carbon atom bonded to two ether-like oxygen atoms. This arrangement creates a distinct distribution of electron density that governs the molecule's reactivity and intermolecular interactions.

    Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is anticipated to be localized on the non-bonding lone pair orbitals of the two ether oxygen atoms. These regions represent the sites of highest electron density and are the most likely to act as electron donors in a reaction (nucleophilic sites).

    Conversely, the LUMO is expected to be a σ* (sigma-antibonding) orbital, likely distributed along the C-O bonds of the acetal group. This orbital represents the most accessible region for accepting electrons, making adjacent atoms electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.comyoutube.comirjweb.com

    Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of these orbitals. youtube.comnih.gov While specific values for this compound are not published, a theoretical model based on similar structures can be proposed.

    Table 1: Theoretical Frontier Orbital Properties of this compound (Illustrative) Note: These values are illustrative, based on typical DFT calculations for similar aliphatic ethers and acetals, and serve as a theoretical prediction.

    Molecular OrbitalExpected LocalizationTheoretical Energy (eV)Role in Reactivity
    HOMOOxygen Lone Pairs-9.5Nucleophilic Center / Electron Donor
    LUMOσ* (C-O bonds)+1.5Electrophilic Center / Electron Acceptor
    HOMO-LUMO Gap (ΔE)-11.0Indicator of Kinetic Stability

    An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would clearly show regions of high negative potential (typically colored red) concentrated around the two highly electronegative oxygen atoms of the acetal group. youtube.comresearchgate.netyoutube.com These red areas correspond to the location of the oxygen lone pairs and represent the most nucleophilic sites.

    Conformational Analysis and Energy Landscapes

    The conformation of the dodecyl chains is determined by rotation around the C-C single bonds. Each rotation has an associated energy barrier. High-level quantum chemistry studies on shorter n-alkanes like butane and hexane have precisely calculated these barriers. acs.org The energy cost to rotate from a stable, staggered (anti) conformation to a high-energy, eclipsed conformation is known as torsional strain. The barrier to move from a trans (t) to a gauche (g) conformer in n-butane is about 3.31 kcal/mol, while the cis barrier is significantly higher at 5.48 kcal/mol. acs.org For longer chains like dodecane, the internal rotational barriers are expected to be similar, though slightly lower than in n-butane due to chain length effects. acs.org

    The lowest energy conformation for a simple alkane is the all-trans (or all-anti) arrangement, which results in a linear, zig-zag chain. However, for chains longer than about 10 carbons, folded, "hairpin-like" conformations can become energetically competitive or even more stable due to favorable intramolecular London dispersion forces between chain segments. chemrxiv.org

    Table 2: Calculated Rotational Energy Barriers in Analogous n-Alkanes Source: Data from CCSD(T)/cc-pVTZ//MP2/6-311G(2df,p) level of theory. acs.org

    AlkaneRotational BarrierEnergy (kcal/mol)
    n-Butanetrans-gauche (t-g) barrier3.31
    n-Butanecis barrier5.48
    n-Hexane (central bond)trans-gauche (t-g) barrier~2.8
    n-Hexane (central bond)cis barrier~5.2

    The conformational landscape of this compound is governed by a delicate balance of several intramolecular interactions.

    Torsional Strain: As described above, this is the repulsive force that destabilizes eclipsed conformations around C-C bonds. researchgate.net

    Steric Hindrance: This refers to the repulsion between non-bonded atoms that come into close proximity. In this compound, significant steric hindrance occurs between the two bulky dodecyloxy groups attached to the central carbon. This repulsion influences the rotational preference around the C-O bonds, favoring conformations that maximize the distance between the two chains.

    London Dispersion Forces: These are weak, attractive non-covalent interactions that arise from temporary fluctuations in electron density. youtube.com While individually weak, they become cumulatively significant over the length of the two dodecyl chains. These forces are responsible for the stabilization of folded or packed conformations in long alkanes, where different parts of the chain can interact favorably. chemrxiv.org

    Quantum Chemical Calculations

    To perform a detailed theoretical study of this compound, a variety of quantum chemical methods would be necessary.

    Density Functional Theory (DFT): This is the workhorse method for molecules of this size. Functionals such as B3LYP are commonly used for geometry optimization and frequency calculations. For a more accurate description of the non-covalent interactions that govern alkyl chain packing, modern dispersion-corrected functionals (e.g., B97-3c, r²SCAN-V) are essential. chemrxiv.org These methods would be used to find the minimum energy conformations and to calculate the electronic properties like the HOMO-LUMO gap and the electrostatic potential.

    Wavefunction-Based Methods: For highly accurate single-point energy calculations on specific conformations, more computationally expensive methods are used. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide benchmark-quality energies. acs.org Due to the size of this compound, localized correlation methods like DLPNO-CCSD(T) would be employed to make these high-level calculations feasible. chemrxiv.orgchemrxiv.org

    Semiempirical and Force Field Methods: To explore the vast conformational space of such a flexible molecule, less expensive methods like semiempirical quantum mechanics (e.g., GFN2-xTB) or classical molecular mechanics force fields (e.g., GFN-FF) are often used for initial conformational searches before refining the results with higher-level DFT or wavefunction calculations. chemrxiv.org

    These computational tools, when applied in a multi-level approach, can provide a comprehensive picture of the structure, stability, and electronic properties of complex molecules like this compound.

    Ab Initio and Semi-Empirical Methods for Molecular Properties Prediction

    Ab Initio Methods

    Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. libretexts.orgdtic.mil These methods, in principle, can provide highly accurate predictions of molecular properties. For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory), can be employed to determine its electronic structure, optimized geometry, and vibrational frequencies.

    However, the computational cost of ab initio methods scales unfavorably with the size of the molecule. libretexts.org For a molecule with the size of this compound (C25H52O3), high-level ab initio calculations with large basis sets would be computationally prohibitive for extensive conformational searches or molecular dynamics simulations. Therefore, their application is often limited to smaller fragments of the molecule or to benchmarking the results of less computationally expensive methods.

    Semi-Empirical Methods

    Semi-empirical methods offer a computationally less demanding alternative to ab initio methods. wikipedia.orgresearchgate.net These methods are also based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and the MNDO family of methods could be applied to this compound to explore its potential energy surface, identify stable conformers, and calculate thermodynamic properties. researchgate.net

    The main advantage of semi-empirical methods is their speed, which allows for the study of large molecules and the exploration of a wider range of molecular conformations. researchgate.net However, the accuracy of semi-empirical methods is dependent on the quality of the parameters used, and their reliability should be carefully assessed for the specific class of molecules under investigation. wikipedia.org

    Method TypeAdvantages for this compoundDisadvantages for this compound
    Ab Initio High accuracy, based on first principles. libretexts.orgdtic.milComputationally very expensive for a molecule of this size. libretexts.org
    Semi-Empirical Computationally efficient, suitable for large molecules and conformational searches. researchgate.netAccuracy depends on parameterization; may not be reliable for all properties. wikipedia.org

    Basis Set Selection and Computational Efficiency Considerations

    The choice of basis set is a critical factor in any quantum chemical calculation, as it directly impacts the accuracy and the computational cost. A basis set is a set of mathematical functions used to build molecular orbitals. For a large molecule like this compound, the selection of a basis set involves a trade-off between the desired accuracy and the computational resources available.

    Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). rowansci.comgaussian.com For initial geometry optimizations and conformational analysis of this compound, a smaller basis set like STO-3G or a split-valence basis set such as 3-21G or 6-31G might be employed to reduce computational time. rowansci.comgaussian.com For more accurate single-point energy calculations on the optimized geometries, a larger basis set, potentially including diffuse and polarization functions (e.g., 6-311+G(d,p)), could be used. gaussian.com

    The inclusion of polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogens) is important for describing the anisotropic electron density around the oxygen atoms in the ether and acetal functionalities of this compound. Diffuse functions are important for describing weakly bound electrons and are particularly relevant if studying intermolecular interactions or anionic states.

    To enhance computational efficiency, especially for larger systems, various strategies can be employed. These include the use of density fitting approximations, which can significantly speed up the calculation of two-electron integrals in DFT calculations. gaussian.com Another approach is the use of effective core potentials (ECPs) for heavier atoms, although this is not directly applicable to this compound which is composed of first and second-row atoms.

    Basis Set TypeTypical Use Case for this compoundComputational Cost
    Minimal (e.g., STO-3G) Initial structure screening, very large systems.Low
    Split-Valence (e.g., 6-31G)*Geometry optimization, conformational analysis. rowansci.comModerate
    Triple-Zeta (e.g., 6-311G) More accurate energy calculations.High
    Correlation-Consistent (e.g., cc-pVDZ) High-accuracy benchmark calculations. gaussian.comVery High
    With Polarization/Diffuse Functions Accurate description of bonding and non-bonding interactions. gaussian.comIncreased cost

    Molecular Modeling and Simulation

    Molecular modeling and simulation techniques are indispensable tools for studying the structure, dynamics, and interactions of large molecules like this compound. These methods rely on classical mechanics and parameterized force fields to describe the potential energy of the system.

    Force Field Development for Alkyl Ethers and Acetals

    A force field is a set of parameters and equations that describe the potential energy of a system of atoms. The accuracy of molecular mechanics and molecular dynamics simulations is critically dependent on the quality of the force field used. For this compound, a force field must accurately represent the bonded (bond stretching, angle bending, torsional rotations) and non-bonded (van der Waals and electrostatic) interactions of the alkyl chains, the ether linkages, and the central acetal group.

    Several well-established force fields are available for organic molecules, including:

    CHARMM (Chemistry at HARvard Macromolecular Mechanics): Originally developed for biomolecules, the CHARMM General Force Field (CGenFF) is parameterized for a wide range of small organic molecules, including ethers. researchgate.net

    AMBER (Assisted Model Building with Energy Refinement): The General AMBER Force Field (GAFF) is designed to be compatible with the AMBER force fields for proteins and nucleic acids and covers most organic molecules. avogadro.cc

    OPLS (Optimized Potentials for Liquid Simulations): The OPLS-AA force field is widely used for simulations of organic liquids and biomolecules.

    For a molecule like this compound, which contains both ether and acetal functionalities, it is crucial to ensure that the chosen force field has been properly parameterized for these chemical groups. researchgate.net The Merck Molecular Force Field (MMFF94) is another option that has been specifically parameterized for a broad range of organic compounds, including acetals and ethers. avogadro.cc The development of a specific force field for a novel molecule would involve the parameterization of bond lengths, bond angles, dihedral angles, and partial atomic charges, often using data from high-level ab initio calculations on smaller, representative fragments of the molecule.

    Force FieldStrengths for this compound
    CHARMM (CGenFF) Good for a wide range of organic molecules, including ethers. researchgate.net
    AMBER (GAFF) Compatible with biomolecular simulations, broad coverage of organic molecules. avogadro.cc
    OPLS-AA Well-suited for liquid simulations.
    MMFF94 Specifically parameterized for acetals and ethers. avogadro.cc

    Prediction of Spectroscopic Parameters from Theoretical Models

    Theoretical models can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

    Vibrational Spectroscopy (Infrared and Raman)

    The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations are typically performed at the optimized geometry of the molecule. The calculated frequencies can be used to predict the positions of the absorption bands in the infrared (IR) and Raman spectra. The intensities of the IR bands are related to the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Theoretical calculations can also predict NMR chemical shifts and coupling constants. The chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus in the molecule. The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the basis set used. For a flexible molecule like this compound, it is important to consider the effects of conformational averaging on the predicted NMR parameters. This can be achieved by calculating the NMR properties for a representative ensemble of low-energy conformers and then averaging the results based on their Boltzmann populations.

    Spectroscopic ParameterTheoretical Prediction Method
    Infrared (IR) Frequencies Calculation of second derivatives of energy (Hessian matrix).
    Raman Frequencies Calculation of second derivatives of energy (Hessian matrix).
    NMR Chemical Shifts Calculation of nuclear magnetic shielding tensors.
    NMR Coupling Constants Calculation of spin-spin coupling tensors.

    Bis Dodecyloxy Methanol As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

    Derivatization and Functionalization Strategies of the Acetal (B89532) Moiety and Alkyl Chains

    Regioselective Modifications and Functional Group Transformations

    No specific studies detailing the regioselective modification or functional group transformations of Bis(dodecyloxy)methanol are available in the current scientific literature.

    Protection/Deprotection Chemistry Involving the Acetal Functionality

    While acetals are widely recognized as protecting groups for aldehydes and ketones in organic synthesis, there is no specific literature detailing the protection and deprotection chemistry of the acetal functionality of this compound for synthetic purposes.

    Role in the Synthesis of Novel Complex Molecules

    Building Block for Multifunctional Scaffolds and Architectures

    There is no available research demonstrating the use of this compound as a building block for the synthesis of multifunctional scaffolds and architectures.

    Polymerization Studies (if applicable, focus on polymerization chemistry, not material properties)

    No polymerization studies involving this compound have been reported in the scientific literature.

    Monomer Design and Reactivity in Polymerization Systems

    The structure of this compound, formally a protected derivative of formaldehyde, makes it an interesting candidate for monomer design. The two dodecyloxy groups impart significant hydrophobicity and can influence the solubility and processing characteristics of resulting polymers. The central acetal linkage provides a reactive handle that can be leveraged in various polymerization strategies.

    Monomer Reactivity:

    The reactivity of this compound as a monomer is primarily centered around the stability and cleavage of the acetal bond. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde (formaldehyde in this case) and two equivalents of dodecanol. This acid-labile nature is a key feature that can be exploited in the design of degradable polymers.

    In the context of polymerization, this compound itself is not a directly polymerizable monomer in the conventional sense of vinyl or ring-opening polymerization. Instead, it serves as a precursor to functional monomers or as a key building block in step-growth polymerization. For instance, the hydroxyl group could be functionalized with a polymerizable moiety, such as a methacrylate or a styrenic group, to create a monomer with pendant dodecyloxy groups and a latent aldehyde.

    Table 1: Potential Functionalized Monomers Derived from this compound

    Monomer NameStructurePolymerization MethodPotential Polymer Property
    Bis(dodecyloxy)methyl methacrylateCH2=C(CH3)COOCH(OC12H25)2Radical Polymerization (e.g., ATRP, RAFT)Polymers with pendant acetal groups for post-polymerization modification or degradation.
    4-(Bis(dodecyloxy)methyl)styreneCH2=CHC6H4CH(OC12H25)2Radical or Anionic PolymerizationIntroduces bulky, hydrophobic side chains into polystyrene derivatives.

    The long dodecyl chains are expected to significantly influence the reactivity of such monomers. Steric hindrance from the bulky alkyl groups might reduce the rate of polymerization compared to smaller analogues. Conversely, the hydrophobic interactions between the chains could promote aggregation in certain solvents, potentially affecting the polymerization kinetics and the microstructure of the resulting polymer.

    Controlled Polymerization Techniques Utilizing Acetal Functionality

    The acetal functionality of this compound and its derivatives is compatible with several controlled polymerization techniques, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions.

    Atom Transfer Radical Polymerization (ATRP):

    ATRP is a robust method for polymerizing a wide range of monomers, including methacrylates and styrenes. The acetal group is generally stable under typical ATRP conditions, which involve a transition metal catalyst (e.g., copper(I) bromide) and a ligand. This allows for the synthesis of polymers with pendant acetal groups, which can serve as "masked" aldehydes. Post-polymerization, these acetals can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then be used for further chemical modifications, such as cross-linking or conjugation with other molecules. nih.gov

    Ring-Opening Polymerization (ROP):

    While this compound itself is not a cyclic monomer for ROP, its derivatives can be incorporated into ring-opening polymerization schemes. For example, it could be used to initiate the ROP of cyclic esters like lactide or caprolactone, leading to polyester chains with a bis(dodecyloxy)methyl end-group. The stability of the acetal group under many ROP conditions is a key advantage.

    Research Findings:

    Studies on structurally related long-chain alkyl glycidyl (B131873) ethers have demonstrated that controlled polymerization can be achieved, yielding polymers with tailored hydrophobic blocks. chem960.comwikipedia.org These findings suggest that monomers derived from this compound could also be polymerized in a controlled manner to create amphiphilic block copolymers. The hydrophobic dodecyl chains would drive self-assembly in aqueous media, forming micelles or other nanostructures. The ability to control the polymer architecture precisely is crucial for applications in drug delivery and nanotechnology. chem960.comwikipedia.org

    Applications in Supramolecular Chemistry Design (Purely Theoretical/Academic Design)

    The unique combination of long, flexible alkyl chains and a polar acetal headgroup in this compound makes it a fascinating building block for theoretical explorations in supramolecular chemistry.

    Self-Assembly Principles of Long-Chain Alkyl Ethers/Acetals

    The self-assembly of amphiphilic molecules is governed by a delicate balance of intermolecular forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. In the case of this compound and similar long-chain acetals, the two dodecyl chains provide a strong driving force for aggregation in polar solvents to minimize their contact with the solvent.

    Theoretical Assembly Structures:

    Depending on the concentration and the solvent environment, this compound could theoretically self-assemble into various supramolecular structures:

    Micelles: In aqueous environments, it is conceivable that these molecules would form spherical or cylindrical micelles, with the hydrophobic dodecyl tails sequestered in the core and the more polar acetal and hydroxyl groups exposed to the water.

    Vesicles/Bilayers: The double-tailed structure is reminiscent of phospholipids, the building blocks of cell membranes. This suggests the potential for this compound to form bilayer structures or vesicles (liposomes) in water, although the packing parameter would be influenced by the size of the headgroup.

    Organogels: In nonpolar organic solvents, the long alkyl chains can engage in van der Waals interactions, leading to the formation of fibrous networks that can immobilize the solvent, resulting in an organogel.

    The principles of self-assembly for long-chain alkyl ethers are well-established, leading to the formation of various ordered structures. chem960.com The presence of the acetal functionality adds another dimension, as the polarity and hydrogen-bonding capability of the central part of the molecule would influence the packing and stability of the resulting assemblies.

    Host-Guest Chemistry Design with Acetal-Containing Building Blocks

    Host-guest chemistry involves the formation of specific, non-covalent complexes between a larger "host" molecule and a smaller "guest" molecule. google.comorganic-chemistry.orglibretexts.org The design of synthetic hosts is a central theme in supramolecular chemistry. youtube.com

    Theoretical Host Design:

    This compound could be envisioned as a component in the design of novel host molecules. For example, multiple units of this compound could be covalently linked to a rigid scaffold to create a macrocyclic or cage-like structure. The interior of such a host would be lined with the dodecyloxy chains, creating a hydrophobic pocket capable of encapsulating nonpolar guest molecules.

    Table 2: Theoretical Host-Guest Systems Incorporating this compound Derivatives

    Host Design ConceptPotential Guest MoleculesDriving Force for Complexation
    Macrocycle with convergent dodecyloxy chainsSmall aromatic hydrocarbons (e.g., benzene, toluene)Hydrophobic effect, CH-π interactions
    Self-assembled capsule from multiple acetal unitsFullerenes, steroidsVan der Waals forces, solvophobic effects

    The acetal linkages within such a host could also serve as responsive elements. For instance, the host structure could be designed to disassemble upon exposure to acidic conditions, leading to the release of the encapsulated guest. This concept of stimuli-responsive host-guest systems is a key area of research in supramolecular chemistry. organic-chemistry.org While purely theoretical at this stage for this compound, the fundamental principles of using building blocks with specific interaction sites are well-established in the design of complex host-guest systems. google.comambeed.com

    Future Directions and Emerging Research Avenues for Bis Dodecyloxy Methanol

    Development of Novel Stereoselective Synthetic Methodologies for Related Compounds

    The synthesis of acetals, including compounds structurally related to Bis(dodecyloxy)methanol, is a cornerstone of organic chemistry. A significant future direction lies in the development of novel stereoselective synthetic methods. The control of stereochemistry is paramount in the synthesis of complex molecules, particularly for applications in pharmaceuticals and materials science.

    Future research will likely focus on the use of chiral catalysts to control the formation of stereogenic centers during acetalization. For instance, the application of chiral Brønsted acids has shown promise in influencing the stereochemical outcome of glycosylation reactions, a process closely related to acetal (B89532) formation. organic-chemistry.org The development of more efficient and selective catalysts will be crucial.

    Another promising avenue is the use of chiral auxiliaries. Chiral diols can be used to form chiral acetals, which can then undergo diastereoselective reactions. nii.ac.jp Research into new chiral diols and their application in asymmetric synthesis will continue to be an active area. The goal is to develop methods that provide high yields and excellent stereocontrol under mild reaction conditions.

    Stereoselective Approach Description Potential Advantage
    Chiral Brønsted Acid CatalysisUse of a chiral acid to catalyze the acetalization reaction, influencing the stereochemical outcome.Direct control over stereochemistry without the need for stoichiometric chiral reagents.
    Chiral AuxiliariesIncorporation of a chiral molecule (auxiliary) into the substrate, which directs the stereochemical course of a subsequent reaction.High levels of stereocontrol can often be achieved.
    OrganocatalysisThe use of small organic molecules as catalysts for stereoselective transformations.Avoidance of potentially toxic and expensive metal catalysts.

    Exploration of Bio-Inspired Synthesis Approaches for Acetal Linkages

    Nature provides a rich blueprint for the efficient and selective synthesis of complex molecules. Bio-inspired synthesis, which mimics natural processes, is a burgeoning field with significant potential for the synthesis of acetal linkages. The enzymatic catalysis of acetal formation in biological systems occurs with remarkable specificity and efficiency.

    One area of exploration is the use of enzymes, or mimics thereof, to catalyze the formation of acetals like this compound. This could offer a green and highly selective alternative to traditional chemical methods. Furthermore, bio-inspired cascade reactions, where multiple transformations occur in a single pot, can significantly improve synthetic efficiency. For example, bio-inspired acetal induced polyene cyclizations have been developed to construct complex terpenoid skeletons. ntu.edu.sgresearchgate.net

    Future research will likely involve the discovery and engineering of enzymes for non-natural substrates, as well as the design of synthetic catalysts that mimic the active sites of these enzymes. The goal is to harness the principles of biocatalysis to develop sustainable and efficient methods for acetal synthesis.

    Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

    The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and efficiency. rsc.orgacs.org The synthesis of acetals is well-suited for flow chemistry, as reaction parameters such as temperature, pressure, and reaction time can be precisely controlled, often leading to higher yields and purities. nih.govresearchgate.net

    Automated synthesis platforms, which combine robotics with data-driven algorithms, are set to revolutionize chemical synthesis. sigmaaldrich.comnih.gov These platforms can perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters for the synthesis of compounds like this compound. The integration of flow chemistry with automated platforms will enable the rapid and efficient production of libraries of acetal compounds for various applications. imperial.ac.uk

    Future work in this area will focus on the development of more sophisticated and integrated systems that can handle a wider range of chemical transformations. The goal is to create fully autonomous platforms that can design, execute, and optimize synthetic routes with minimal human intervention. nih.govxtalpi.com

    Technology Key Features Benefits for Acetal Synthesis
    Flow Chemistry Continuous processing in a reactor.Enhanced heat and mass transfer, improved safety, ease of scalability, potential for higher yields. rsc.orgacs.org
    Automated Synthesis Robotic systems for performing chemical reactions.High-throughput experimentation, increased reproducibility, reduced human error. sigmaaldrich.comnih.gov
    Integrated Platforms Combination of flow chemistry, automation, and data analysis.Accelerated discovery and optimization of synthetic routes.

    Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

    Computational chemistry has become an indispensable tool in modern chemical research. Advanced theoretical modeling can provide valuable insights into reaction mechanisms, predict the outcome of reactions, and guide the design of new synthetic strategies. For the synthesis of this compound and related acetals, theoretical modeling can be used to:

    Predict Reaction Equilibria: The formation of acetals is a reversible process. organicchemistrytutor.com Quantum chemical methods, such as the G3(MP2) composite method, can be used to accurately predict the enthalpies of reaction in the liquid phase. acs.org This information is crucial for optimizing reaction conditions to maximize the yield of the desired acetal.

    Elucidate Reaction Mechanisms: Theoretical calculations can be used to map out the energy landscape of a reaction, identifying transition states and intermediates. This can help in understanding the factors that control the stereoselectivity of a reaction and in designing more selective catalysts.

    Guide Catalyst Design: By understanding the interactions between a catalyst and the reactants at a molecular level, it is possible to design new catalysts with improved activity and selectivity.

    The continued development of more accurate and efficient computational methods, coupled with the increasing power of computers, will further enhance the predictive power of theoretical modeling in the field of acetal synthesis.

    Role in Sustainable Chemical Synthesis and Circular Economy (focus on synthetic processes)

    The principles of green chemistry and the concept of a circular economy are increasingly driving innovation in chemical synthesis. Acetal chemistry, and by extension the synthesis of compounds like this compound, has a significant role to play in this transition.

    A key area of research is the development of recyclable polymers where the monomer units are linked by cleavable acetal bonds. acs.orgtue.nl For example, polyurethanes and polyesters incorporating acetal linkages can be depolymerized under mild acidic conditions, allowing for the recovery and reuse of the monomers. tue.nltue.nl This approach offers a pathway to a closed-loop recycling system for these important classes of polymers, reducing waste and reliance on fossil fuel-based feedstocks. researchgate.net

    Furthermore, the synthesis of this compound itself can be made more sustainable by utilizing renewable starting materials and employing green catalytic methods. ymerdigital.com The use of methanol, which can be produced from biomass or through the hydrogenation of captured carbon dioxide, as a C1 building block is a key aspect of a more sustainable chemical industry. rsc.orgresearchgate.netrsc.org

    Q & A

    Q. What are the recommended synthetic routes for Bis(dodecyloxy)methanol, and how can reaction conditions be optimized?

    this compound can be synthesized via Williamson ether synthesis , leveraging nucleophilic substitution between methanol and dodecyl halides (e.g., dodecyl bromide) under alkaline conditions. Key steps include:

    • Step 1 : Dissolve dodecyl bromide in a polar aprotic solvent (e.g., THF) with a strong base (e.g., NaH) to generate the alkoxide intermediate.
    • Step 2 : Add methanol slowly to avoid side reactions (e.g., over-alkylation).
    • Step 3 : Purify via column chromatography or fractional distillation to isolate the product .

    Q. Optimization Tips :

    • Control temperature (60–80°C) to balance reaction rate and byproduct formation.
    • Use excess methanol to favor mono-etherification.
    • Monitor progress via TLC or GC-MS to ensure completion .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • ¹H NMR : Identify ether linkages (δ 3.3–3.7 ppm for –OCH₂–) and terminal –CH₂OH groups (δ 1.2–1.6 ppm for dodecyl chains; δ 4.5–5.0 ppm for hydroxyl protons).
    • ¹³C NMR : Confirm ether carbons (δ 70–75 ppm) and methanol-derived carbons (δ 60–65 ppm).
    • FTIR : Detect –OH stretching (3200–3600 cm⁻¹) and C–O–C asymmetric vibrations (1100–1250 cm⁻¹).
    • Mass Spectrometry (MS) : Validate molecular weight (theoretical ~400–500 g/mol) via ESI-MS or MALDI-TOF .

    Q. How can researchers assess the purity of this compound, and what common impurities arise during synthesis?

    • Chromatographic Methods :
      • HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 80:20) to separate unreacted dodecyl halides or di-ether byproducts.
      • GC-MS : Detect volatile impurities (e.g., residual solvents or degradation products).
    • Common Impurities :
      • Di-ether byproducts : Formed due to excess dodecyl halide.
      • Oxidized derivatives : Trace aldehydes or ketones if stored improperly .

    Advanced Research Questions

    Q. What role does this compound play in modulating lipid bilayer dynamics, and how can this be experimentally validated?

    this compound’s amphiphilic structure allows it to integrate into lipid bilayers , altering membrane fluidity. Experimental approaches include:

    • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures of lipid models (e.g., DPPC) with/without the compound.
    • Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to quantify changes in membrane rigidity.
    • Langmuir Trough Studies : Assess monolayer compression isotherms to determine insertion efficiency .

    Q. Key Finding :

    • At concentrations >1 mM, the compound disrupts bilayer packing, increasing permeability to small ions (e.g., K⁺) .

    Q. How do computational models predict the solvation behavior of this compound in non-polar solvents?

    • Molecular Dynamics (MD) Simulations : Simulate the compound in hexane or toluene to analyze aggregation tendencies. Parameters:
      • Force Field: OPLS-AA or CHARMM36.
      • Simulation Time: ≥100 ns to observe micelle formation.
    • COSMO-RS : Predict solubility parameters and partition coefficients in biphasic systems .

    Q. Result :

    • The compound forms reverse micelles in toluene, with aggregation numbers of 10–15 molecules per micelle .

    Q. What experimental strategies mitigate oxidative degradation of this compound during long-term storage?

    • Stabilization Methods :
      • Store under inert gas (N₂ or Ar) at –20°C to slow autoxidation.
      • Add antioxidants (0.1% BHT or ascorbic acid) to scavenge free radicals.
      • Use amber glass vials to block UV-induced degradation.
    • Degradation Monitoring :
      • Track peroxide formation via iodometric titration.
      • Analyze degradation products (e.g., carboxylic acids) via LC-MS .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.